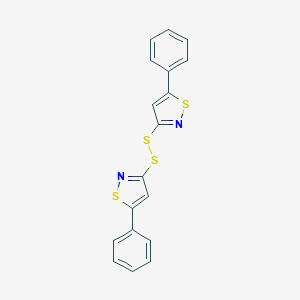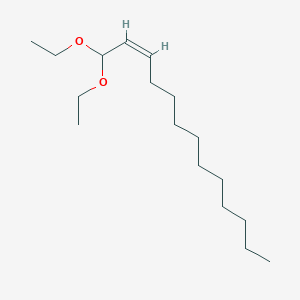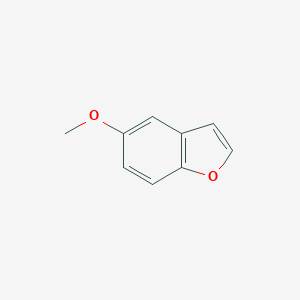
Barium sulfate
Overview
Description
Barium sulfate is an inorganic compound with the chemical formula BaSO₄. It is a white crystalline solid that is odorless and insoluble in water. This compound occurs naturally as the mineral barite, which is the primary commercial source of barium and its derivatives . Its high density and opaque white appearance make it valuable in various applications, particularly in the medical and industrial fields .
Scientific Research Applications
Barium sulfate has a wide range of applications in scientific research and industry:
Medical Imaging: this compound is widely used as a radiocontrast agent for X-ray imaging and other diagnostic procedures.
Oil and Gas Industry: this compound is used as a weighting agent in drilling fluids to increase the density of the fluid, thereby preventing blowouts during drilling.
Pigments and Fillers: Due to its high density and white color, this compound is used as a filler in paints, plastics, and rubber to enhance their properties.
Nanoparticles: this compound nanoparticles are used in various applications, including pharmaceuticals, fine chemicals, cosmetics, and electronics.
Mechanism of Action
In medical imaging, barium sulfate works by increasing the absorption of X-rays as they pass through the body. This allows for clear visualization of the gastrointestinal tract and other structures where this compound is localized . The compound’s high atomic number and density make it an effective contrast agent .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium sulfate can be synthesized through several methods:
Industrial Production Methods: In industrial settings, this compound is primarily produced from the mineral barite. The barite is first crushed and then purified through various processes, including flotation and magnetic separation, to remove impurities. The purified barite is then subjected to chemical reactions to produce this compound .
Chemical Reactions Analysis
Barium sulfate is relatively inert and does not undergo many chemical reactions due to its low solubility in water. it can participate in the following reactions:
Reaction with Concentrated Sulfuric Acid: this compound is soluble in concentrated sulfuric acid, forming barium ions and sulfate ions.
Thermal Decomposition: At very high temperatures, this compound decomposes to form barium oxide and sulfur trioxide: [ \text{BaSO}_4 \rightarrow \text{BaO} + \text{SO}_3 ]
Comparison with Similar Compounds
Barium sulfate is unique among barium compounds due to its insolubility in water and its use as a radiocontrast agent. Other barium compounds, such as barium sulfide and barium chloride, are soluble in water and have different applications . For example:
Barium Sulfide (BaS): Soluble in water and used in the production of other barium compounds.
Barium Chloride (BaCl₂): Soluble in water and used in various chemical reactions and industrial processes.
This compound’s unique properties, such as its high density, insolubility in water, and radiopacity, distinguish it from other barium compounds and make it valuable in specific applications.
Properties
| 13462-86-7 | |
Molecular Formula |
BaH2O4S |
Molecular Weight |
235.41 g/mol |
IUPAC Name |
barium(2+);sulfate |
InChI |
InChI=1S/Ba.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |
InChI Key |
XUBKPYAWPSXPDZ-UHFFFAOYSA-N |
impurities |
Natural impurities are ferric oxide, silicon dioxide, and strontium sulfate. |
SMILES |
[O-]S(=O)(=O)[O-].[Ba+2] |
Canonical SMILES |
OS(=O)(=O)O.[Ba] |
boiling_point |
2912 °F at 760 mmHg (Decomposes) (NIOSH, 2024) decomposes 2912 °F (decomposes) 2912 °F (Decomposes) |
Color/Form |
Fine, heavy powder or polymorphous crystals White, orthorhombic crystals White or yellowish powder Opaque powde |
density |
4.25 to 4.5 (NIOSH, 2024) 4.49 g/cu cm 4.5 g/cm³ 4.25-4.5 |
melting_point |
2876 °F (NIOSH, 2024) 1580 °C 2876 °F |
| 7727-43-7 13462-86-7 |
|
physical_description |
Barium sulfate appears as white or yellowish odorless powder or small crystals. Mp: 1580 °C (with decomposition). Density: 4.25 -4.5 g cm-3. Insoluble in water, dilute acids, alcohol. Soluble in hot concentrated sulfuric acid. Used as a weighting mud in oil-drilling, in paints, paper coatings, linoleum, textiles, rubber. Administered internally ("barium cocktail") as a radio-opaque diagnostic aid. Pellets or Large Crystals; Dry Powder; NKRA; Water or Solvent Wet Solid; Other Solid; Dry Powder, Liquid; Liquid, Other Solid; Liquid White or yellowish, odorless powder; [NIOSH] Insoluble in water; [HSDB] ODOURLESS TASTELESS WHITE OR YELLOWISH CRYSTALS OR POWDER. White or yellowish, odorless powder. |
Pictograms |
Health Hazard |
solubility |
0.0002 % at 64 °F (NIOSH, 2024) Very slightly soluble in cold water SOLUBILITY IN WATER INCREASES CONSIDERABLY IN PRESENCE OF CHLORIDE & OTHER ANIONS 0.00031 g/100 g water at 20 °C; insol in ethanol Soluble in hot concentrated sulfuric acid; practically insoluble in dilute acids and alcohol Practically insoluble in organic solvents; very slightly soluble in alkalis and in solution of many salts Solubility in water: none (64 °F): 0.0002% |
synonyms |
Barite Baritop Barium Sulfate Barium Sulfate (2:1) E Z CAT E-Z-CAT EZCAT Micropaque Oral Sulfate, Barium |
vapor_pressure |
0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

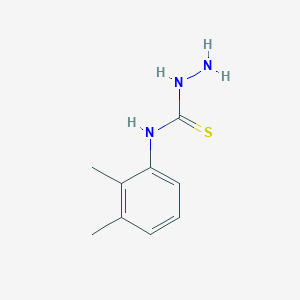

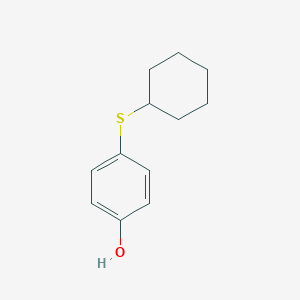
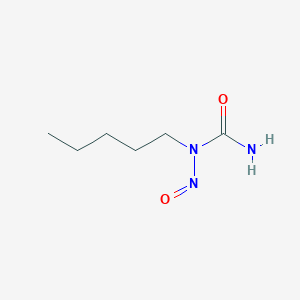
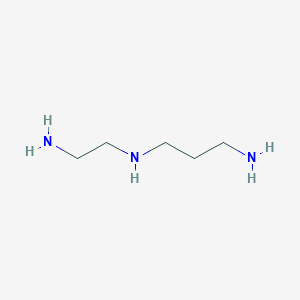
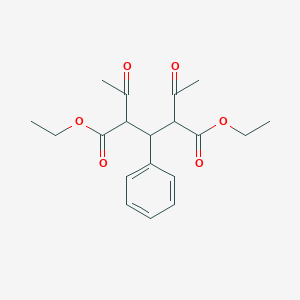


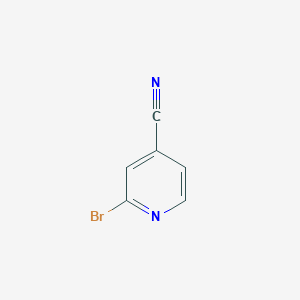
![2-Methylthieno[3,2-b]thiophene](/img/structure/B76589.png)
